1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a hydroxy group at the 6th position of the benzoxazole ring and an ethanone group at the 1st position.
Preparation Methods
The synthesis of 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form the intermediate 2-acetylaminophenol, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired benzoxazole derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-(6-oxo-benzo[d]oxazol-2-yl)ethanone.
Reduction: The ethanone group can be reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives, which are valuable in the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone is primarily attributed to its ability to interact with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
1-(6-Hydroxybenzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the hydroxy group at the 6th position, which may result in different biological activities and chemical reactivity.
2-(Benzo[d]oxazol-2-yl)aniline: Contains an amino group instead of a hydroxy group, leading to variations in its chemical properties and applications.
The presence of the hydroxy group in this compound imparts unique chemical reactivity and biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(6-hydroxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7NO3/c1-5(11)9-10-7-3-2-6(12)4-8(7)13-9/h2-4,12H,1H3 |
InChI Key |
ZCSZENNYZBEVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.